molecular formula C9H9BrO B1330685 1-(2-Bromo-5-methylphenyl)ethanone CAS No. 77344-70-8

1-(2-Bromo-5-methylphenyl)ethanone

Cat. No. B1330685
CAS RN: 77344-70-8
M. Wt: 213.07 g/mol
InChI Key: GNWZVFXHHVJNIP-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methylphenyl)ethanone is a brominated aromatic ketone that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an ethanone moiety.

Synthesis Analysis

The synthesis of related brominated aromatic ketones has been explored in several studies. For instance, the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone was achieved using Br2 as the brominating reagent, resulting in a yield of 64.7% with a purity of 90.2% . Another study reported the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone through a halogen-exchange reaction, which proved to be an effective method for introducing protective groups . These methods could potentially be adapted for the synthesis of 1-(2-Bromo-5-methylphenyl)ethanone.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones has been investigated using various computational and experimental techniques. For example, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound were studied using Gaussian09 software, with results in agreement with experimental infrared bands and X-ray diffraction (XRD) data . Such studies are crucial for understanding the electronic and geometric parameters that influence the reactivity and properties of these molecules.

Chemical Reactions Analysis

Brominated aromatic ketones can participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo further substitution reactions, while the ketone group can be involved in nucleophilic addition or condensation reactions. The synthesis of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one is an example of a complex reaction involving a brominated ketone, where a new pyrrole ring was formed .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromine and the ketone carbonyl can affect the compound's polarity, boiling point, and solubility. The molecular electrostatic potential (MEP) analysis of a related compound showed that the negative charge is localized over the C=O group, which could affect intermolecular interactions and reactivity . Additionally, the first hyperpolarizability of such compounds has been calculated to assess their potential role in nonlinear optics .

Scientific Research Applications

Antimicrobial Properties

1-(2-Bromo-5-methylphenyl)ethanone and its derivatives have shown significant potential in antimicrobial applications. For example, a study on the synthesis and characterization of 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, a compound synthesized using 2-bromo-1-(4-methylphenyl)ethanone, demonstrated notable antimicrobial activity (Viveka et al., 2013). Similarly, molecular docking and ADMET studies of Ethanone 1-(2-hydroxy-5-methyl phenyl), which is structurally related to 1-(2-Bromo-5-methylphenyl)ethanone, indicated strong binding efficacy with proteins in Staphylococcus aureus, suggesting its potential as an antimicrobial agent (Sri Satya et al., 2022).

Immunomodulatory and Cytotoxic Activities

Certain derivatives of 1-(2-Bromo-5-methylphenyl)ethanone have shown promise in immunomodulatory and cytotoxic applications. A study on the synthesis of new derivatives of this compound revealed that they could act as potent immunosuppressors and immunostimulators. Additionally, some derivatives demonstrated significant inhibitory effects on NO generation stimulated by LPS and displayed cytotoxicity against various cancer cell lines (Abdel‐Aziz et al., 2011).

Anticholinesterase Activity

Derivatives of 1-(2-Bromo-5-methylphenyl)ethanone have been studied for their anticholinesterase activities. For instance, a study involving the synthesis of different derivatives showed notable inhibitory effects on acetylcholinesterase, indicating potential use in conditions related to cholinesterase inhibition (Mohsen et al., 2014).

Synthesis of Chalcone Analogues

The compound and its derivatives are used in the synthesis of chalcone analogues. Chalcones are important for their diverse pharmacological activities. Studies have demonstrated the synthesis of α,β-unsaturated ketones as chalcone analogues using 1-(2-Bromo-5-methylphenyl)ethanone (Curti et al., 2007).

properties

IUPAC Name

1-(2-bromo-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWZVFXHHVJNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324064
Record name 1-(2-bromo-5-methylphenyl)ethanone
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-5-methylphenyl)ethanone

CAS RN

77344-70-8
Record name 1-(2-Bromo-5-methylphenyl)ethanone
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Record name NSC 405624
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Record name 77344-70-8
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Record name 1-(2-bromo-5-methylphenyl)ethanone
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